Chlorodifluoroacetic acid

C–H activation oxidative carbonylation Rhodium catalysis

Chlorodifluoroacetic acid (CDFA, CAS 76-04-0) is a trihaloacetic acid derivative featuring one chlorine and two fluorine substituents on the α-carbon. It is a moderately strong organic acid (pKa = 0.46 at 25 °C) with a molecular weight of 130.48 g/mol, a melting point of 20–26 °C, and a boiling point of 122 °C.

Molecular Formula C2HClF2O2
Molecular Weight 130.48 g/mol
CAS No. 76-04-0
Cat. No. B042455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorodifluoroacetic acid
CAS76-04-0
Synonymschlorodifluoroacetic acid
chlorodifluoroacetic acid, silver salt
chlorodifluoroacetic acid, sodium salt
Molecular FormulaC2HClF2O2
Molecular Weight130.48 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(F)Cl)O
InChIInChI=1S/C2HClF2O2/c3-2(4,5)1(6)7/h(H,6,7)
InChIKeyOAWAZQITIZDJRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.66 M

Structure & Identifiers


Interactive Chemical Structure Model





Chlorodifluoroacetic Acid (CAS 76-04-0) for Research and Industrial Sourcing: Core Properties and In-Class Context


Chlorodifluoroacetic acid (CDFA, CAS 76-04-0) is a trihaloacetic acid derivative featuring one chlorine and two fluorine substituents on the α-carbon . It is a moderately strong organic acid (pKa = 0.46 at 25 °C) with a molecular weight of 130.48 g/mol, a melting point of 20–26 °C, and a boiling point of 122 °C . CDFA serves as a versatile intermediate and reagent in organofluorine synthesis, capable of generating difluorocarbene upon decarboxylation of its sodium salt . Its physicochemical profile positions CDFA between the weaker difluoroacetic acid (pKa ≈ 1.33) and the stronger trifluoroacetic acid (pKa ≈ 0.23) , creating differentiated reactivity windows that cannot be replicated by simple substitution with in-class analogs.

Why Chlorodifluoroacetic Acid Cannot Be Interchanged with Trifluoro-, Difluoro-, or Bromodifluoroacetic Acids in Critical Applications


Despite sharing a halogenated acetic acid backbone, in-class analogs of CDFA exhibit divergent acidity, thermal decarboxylation behavior, and catalytic performance. Trifluoroacetic acid (TFA, pKa ≈ 0.23) is a stronger acid that suppresses C–H activation rates in Rh-catalyzed oxidative carbonylation ; difluoroacetic acid (DFA, pKa ≈ 1.33) is weaker and alters the electrophilicity of metal centers differently ; bromodifluoroacetic acid, while structurally analogous, introduces higher reagent cost and limited commercial availability . These differences translate into measurable performance gaps in specific synthetic and catalytic processes, making blind substitution a source of reduced yield, selectivity, or economic efficiency. The quantitative evidence below establishes where CDFA provides verifiable, selection-relevant differentiation.

Quantitative Differentiation Guide: Chlorodifluoroacetic Acid vs. Closest Analogs


Peak Catalytic Activity in Rh-Catalyzed Oxidative Carbonylation of Toluene – CDFA Outperforms Trifluoroacetic, Trichloroacetic, and Acetic Acid Ligands

In a systematic head-to-head comparison of acid additives for Rh(III)-catalyzed oxidative carbonylation of toluene to p-toluic acid, chlorodifluoroacetic acid (CClF2COOH) produced the highest peak catalyst activity among nine tested acids, including trifluoroacetic acid (CF3COOH), trichloroacetic acid (CCl3COOH), dichloroacetic acid (CCl2HCOOH), monochloroacetic acid (CClH2COOH), pentafluoropropionic acid (CF3CF2COOH), methanesulfonic acid (CH3SO3H), acetic acid (CH3COOH), and trifluoromethanesulfonic acid (CF3SO2OH) . Activity decreased monotonically for acids both more acidic (lower pKa) and less acidic (higher pKa) than CClF2COOH, indicating that the acid strength of CDFA (pKa ≈ 0.46) provides an optimal balance between toluene coordination and C–H bond activation steps, as confirmed by DFT calculations .

C–H activation oxidative carbonylation Rhodium catalysis p-toluic acid

Cost-Effective Reformatskii Reagent: Chlorodifluoroacetate vs. Expensive Bromodifluoroacetate in Organozinc Chemistry

Ethyl chlorodifluoroacetate (derived directly from CDFA) undergoes Reformatskii-type reactions with various aldehydes in DMF and has been identified as an attractive, lower-cost substitute for ethyl bromodifluoroacetate, which is described as 'rather expensive' . While bromodifluoroacetic esters may exhibit marginally higher reactivity in certain systems , the price differential makes CDFA derivatives the economically rational choice for scale-up and process chemistry: the sodium salt of CDFA (SCDA) costs approximately 15% of commonly used trifluoromethylating agents such as TMSCF3 and is available in bulk as a crystalline solid .

Reformatskii reaction organozinc reagents cost comparison fluorine-containing synthons

Milder Decarboxylative Difluorocarbene Generation: SCDA Decarboxylates at 95 °C vs. >150 °C Required for Trifluoroacetic Acid

Sodium chlorodifluoroacetate (SCDA, the sodium salt of CDFA) undergoes thermal decarboxylation at 95 °C to generate difluorocarbene (CF2) in the absence of metal catalysts, enabling mild and selective difluoromethylation of thiols, amines, and selenols . In contrast, trifluoroacetic acid (TFA) and its salts require temperatures exceeding 150 °C and typically need metal catalysts (e.g., Cu) for decarboxylative trifluoromethylation . This 55+ °C reduction in activation temperature translates into lower energy consumption, broader functional group tolerance, and improved safety profiles for scale-up operations .

difluorocarbene generation decarboxylation temperature process safety energy efficiency

Intermediate pKa (0.46) Bridges the Acidity Gap Between Trifluoroacetic Acid (0.23) and Difluoroacetic Acid (1.33) – Enabling Tuned Reactivity

The thermodynamic acid dissociation constant of CDFA has been precisely determined as K° = 0.495 ± 0.020 (pKa = 0.31) via pH potentiometric measurements across 20–50 °C at I = 0.25 mol dm⁻³ . Other authoritative databases consistently report the operational pKa as 0.46 at 25 °C . By comparison, trifluoroacetic acid has a pKa of approximately 0.23, and difluoroacetic acid has a pKa of 1.33 . This intermediate acidity is not merely a graduated value; it directly controls the electrophilicity of metal complexes when CDFA is used as a ligand or additive. As demonstrated in the oxidative carbonylation study (Evidence Item 1), this specific pKa value optimizes the dual kinetic demands of substrate coordination and C–H bond cleavage, a balance that neither the stronger TFA nor the weaker DFA can achieve .

pKa acid strength electronic tuning haloacetic acids

High-Value Application Scenarios Where Chlorodifluoroacetic Acid (CAS 76-04-0) Provides Demonstrated Differentiation


Rh-Catalyzed C–H Functionalization Processes Requiring Tunable Acid Additives

Based on the direct head-to-head evidence that CDFA delivers peak catalyst activity in Rh(III)-catalyzed oxidative carbonylation of toluene , this compound is the preferred acid additive for C–H activation workflows where the pKa of the conjugate base directly modulates the electrophilicity of the metal center. Users who have observed diminished performance with TFA (overly acidic) or carboxylic acids such as acetic acid (insufficiently acidic) should switch to CDFA to restore optimal catalytic throughput.

Cost-Conscious Scale-Up of Difluoromethylation and Reformatskii-Type Reactions

When difluorocarbene insertion or Reformatskii additions must be transitioned from bench to pilot scale, the cost advantage of CDFA-derived reagents over bromodifluoroacetate analogs becomes decisive . The sodium salt SCDA is a crystalline, non-hygroscopic solid that decarboxylates cleanly at 95 °C without metals, allowing streamlined reactor set-up and reducing purification overhead relative to TFA-based or TMSCF3-based protocols .

Mild Difluorocarbene Generation for Heat-Sensitive Substrates

CDFA (as its sodium salt SCDA) enables difluorocarbene generation at 95 °C without transition metal catalysts, compared to TFA-based systems that require >150 °C and metal additives . This temperature differential is critical for substrates containing thermally labile functional groups (e.g., certain heterocycles, peptides, or prodrug intermediates), where high-temperature decarboxylation would degrade the target molecule.

Environmental Fate Modeling of Haloacetic Acid Contaminants

The experimentally determined photocatalytic degradation half-life of 42 days for chlorodifluoroacetic acid in aqueous TiO2 suspensions provides a quantitative benchmark for environmental risk assessment. When modeling the persistence of fluorinated degradation products (e.g., from HFC/HCFC atmospheric breakdown), this half-life allows researchers to differentiate CDFA from longer-lived species like trifluoroacetic acid, informing regulatory decisions and remediation strategy development.

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